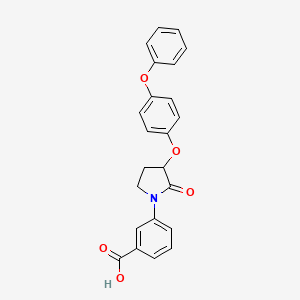
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid is a complex organic compound featuring a pyrrolidine ring, a benzoic acid moiety, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe benzoic acid moiety is often introduced through esterification and subsequent hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the scale of production and desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Applications De Recherche Scientifique
3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various therapeutic effects, depending on the target and the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Oxo-2-pyrrolidin-1-yl-ethoxy)-benzoic acid: Similar in structure but lacks the phenoxy groups, which may affect its biological activity and applications.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid:
Uniqueness
The presence of the phenoxy groups in 3-(2-Oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl)benzoic acid distinguishes it from similar compounds, potentially enhancing its binding affinity to certain targets and expanding its range of applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
649773-88-6 |
|---|---|
Formule moléculaire |
C23H19NO5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3-[2-oxo-3-(4-phenoxyphenoxy)pyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C23H19NO5/c25-22-21(13-14-24(22)17-6-4-5-16(15-17)23(26)27)29-20-11-9-19(10-12-20)28-18-7-2-1-3-8-18/h1-12,15,21H,13-14H2,(H,26,27) |
Clé InChI |
GPWZXJJXDBYRHD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1OC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



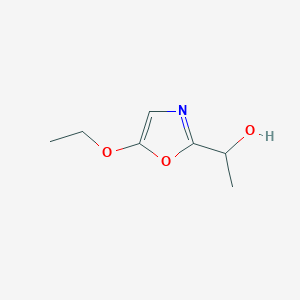
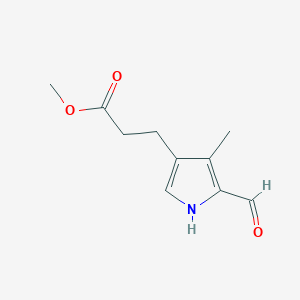


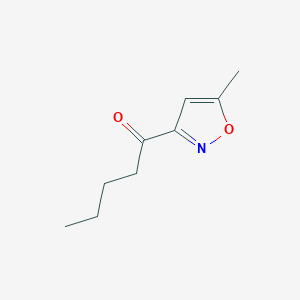
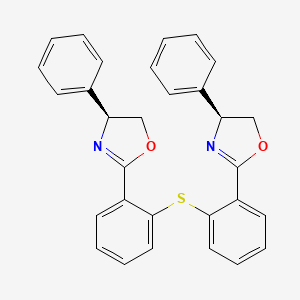



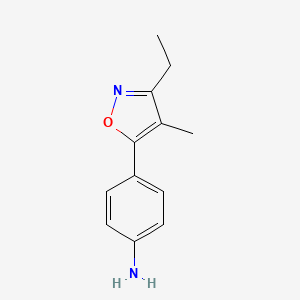
![(L-Alaninato-O,O')[N-cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]-N''-methylguanidine-NN]hydroxy copper](/img/structure/B12882267.png)
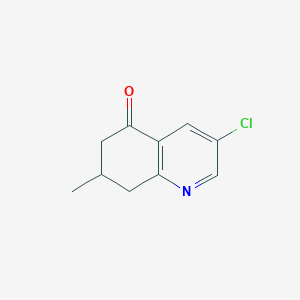
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)
